Hydrobentizide

Description

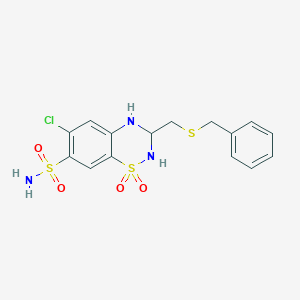

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylsulfanylmethyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7,15,18-19H,8-9H2,(H2,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNJWRJEKCRIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864457 | |

| Record name | 3-[(Benzylsulfanyl)methyl]-6-chloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13957-38-5 | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-[[(phenylmethyl)thio]methyl]-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13957-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobentizide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Benzylsulfanyl)methyl]-6-chloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrobentizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROBENTIZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1486Y0D5WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Hydrobentizide and Analogs

Established Chemical Synthesis Pathways for Benzothiadiazines

The foundational methods for constructing the benzothiadiazine scaffold rely on well-understood cyclization reactions and the strategic derivatization of precursor molecules to introduce desired functional groups.

Cyclization is the key step in forming the characteristic bicyclic core of benzothiadiazines. Several established methods are widely employed:

Condensation of o-Aminosulfonamides: A common and versatile method involves the condensation of an o-aminobenzenesulfonamide with aldehydes or ketones. For instance, the reaction of 5-chloro-2,4-disulfamylaniline with formaldehyde (B43269) is a known pathway for producing hydrochlorothiazide (B1673439), a closely related analog. google.com Variations of this approach include reacting the o-aminobenzenesulfonamide with urea (B33335) at high temperatures or with isocyanates, often in a solvent like dimethylformamide (DMF) under reflux conditions. nih.gov

Aza-Wittig Reaction: An intramolecular aza-Wittig reaction provides an efficient route to the benzothiadiazine-1,1-dioxide core. This tandem reaction starts with o-azidobenzenesulfonamides, which react with reagents like ethyl carbonochloridate (B8618190) to form an amide derivative that subsequently cyclizes to yield 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides. nih.gov These can be further hydrolyzed to the desired benzothiadiazine-3-one 1,1-dioxides. nih.gov A similar strategy employs polymer-supported triphenylphosphine (B44618) to react with o-azidobenzenesulfonamides, forming iminophosphoranes that cyclize upon reaction with isocyanates. acs.org

From o-Aminobenzophenones: An alternative pathway begins with the diazotization of 2-aminobenzophenones. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to form an ortho-benzoylbenzenesulfonyl chloride intermediate. semanticscholar.org This intermediate is subsequently cyclized with hydrazine (B178648) to yield 4-aryl-substituted benzothiadiazine dioxides. semanticscholar.org

Palladium-Catalyzed Domino Reaction: Modern methods include a palladium-catalyzed domino reaction of 2-azidosulfonamides with isocyanides. This approach allows for the synthesis of 3-amino-substituted 1,2,4-benzothiadiazine 1,1-dioxides at room temperature with low catalyst loading. researchgate.net

A summary of key cyclization reactions is presented in the table below.

Table 1: Key Cyclization Reactions in Benzothiadiazine Synthesis

| Starting Material(s) | Key Reagents | Product Type | Reference |

|---|---|---|---|

| o-Aminobenzenesulfonamide | Aldehyde/Ketone | Dihydrobenzothiadiazine Dioxides | google.com |

| o-Aminobenzenesulfonamide | Urea / Isocyanates | Benzothiadiazine-3-one 1,1-dioxides | nih.gov |

| o-Azidobenzenesulfonamides | Triphenylphosphine, Isocyanates | 3-Amino-1,2,4-benzothiadiazine 1,1-dioxides | acs.org |

| 2-Aminobenzophenones | SO₂, CuCl₂, Hydrazine | 4-Aryl-benzothiadiazine Dioxides | semanticscholar.org |

| 2-Azidosulfonamides | Isocyanides, Pd(dba)₂ | 3-Amino-1,2,4-benzothiadiazine 1,1-dioxides | researchgate.net |

The functionalization of the final benzothiadiazine molecule is largely determined by the substituents present on the precursor molecules. Strategic derivatization of these starting materials is therefore critical.

One common strategy involves the preparation of substituted 2-nitrobenzenesulfonamides. For example, N-cycloamino-4-substituted-2-nitrobenzenesulfonamides can be synthesized through the condensation of 4-substituted-2-nitrobenzenesulfonyl chlorides with cyclic amines. researchgate.net The nitro group in these intermediates is then reduced via catalytic hydrogenation (e.g., using a palladium-on-charcoal catalyst) to an amino group, which can then participate in cyclization. researchgate.net

Another important precursor is p-Cresidine (2-Methoxy-5-methylaniline), which is used in the synthesis of various dyes and can be a building block for substituted benzothiadiazines. wikipedia.orglegislation.gov.uk Its synthesis starts from 4-chlorotoluene, which undergoes nitration, reaction with a methoxide (B1231860) source to introduce the methoxy (B1213986) group, and finally reduction of the nitro group to the aniline (B41778). wikipedia.org This aniline can then be sulfonated to introduce the necessary sulfonyl group for subsequent cyclization. wikipedia.org

Furthermore, direct functionalization of the benzothiadiazole ring system can be achieved through methods like C-H borylation, which allows for the introduction of boryl groups at specific positions. These boryl groups are versatile handles that can be converted into a wide range of other functional groups through subsequent reactions. diva-portal.org

Advanced Synthetic Approaches for Hydrobentizide Derivatives

Recent advancements in synthetic organic chemistry have led to more sophisticated and efficient methods for preparing benzothiadiazine derivatives, including those that offer control over stereochemistry and explore novel reaction pathways.

The synthesis of complex, biologically active molecules often requires precise control over the three-dimensional arrangement of atoms (stereochemistry). While this compound itself is achiral, the synthesis of chiral analogs necessitates stereoselective methods.

General principles of stereoselective synthesis that can be applied to create complex heterocyclic structures include:

Catalytic Asymmetric Reactions: These methods use chiral catalysts to favor the formation of one enantiomer or diastereomer over others. For example, asymmetric intramolecular Michael reactions, promoted by chiral hydrogen-bond-donor organocatalysts, have been used to construct chiral dihydrobenzofuran scaffolds, a strategy that could be adapted for related heterocyclic systems. beilstein-journals.org

Photoredox Catalysis: Visible light-promoted photoredox catalysis can be used for stereoselective C-radical addition to chiral imines, providing a route to unnatural α-amino acids. rsc.org This principle of using light and a photocatalyst to generate and control radical reactions stereoselectively is a powerful tool for modern synthesis. rsc.orgrsc.org

Use of Chiral Pool Precursors: This strategy involves starting with a readily available, enantiomerically pure natural product and chemically modifying it to achieve the target molecule. For instance, new aminotriol derivatives have been synthesized stereoselectively from stevioside, a natural diterpene. nih.gov

The search for more efficient and environmentally friendly synthetic routes has driven the exploration of new reaction sequences for constructing the benzothiadiazine core.

Tandem C-N Coupling/Condensation Cyclization: A highly efficient, copper(I)-catalyzed tandem reaction has been developed for synthesizing benzothiadiazine 1-oxides. rsc.orgrsc.org This process involves the reaction of ortho-haloaryl organyl NH-sulfoximines with amidines. The reaction proceeds through a C-N coupling followed by an intramolecular condensation cyclization, all in one pot. rsc.org This method is noted for its mild reaction conditions and broad substrate scope. rsc.org

Directed Ortho-Lithiation-Cyclization: This approach provides a regioselective route to certain benzothiadiazine derivatives. It involves the treatment of N-arylsulfonylhydrazides with orthoesters to form N-arylsulfonylhydrazonates. semanticscholar.orgmdpi.com These intermediates then undergo a directed ortho-lithiation using a strong base like lithium diisopropylamide (LDA), followed by an intramolecular cyclization to form the benzothiadiazine ring. semanticscholar.orgmdpi.com

Industrial Scale-Up Considerations in this compound Synthesis

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces several practical and economic considerations. For this compound and its analogs, key factors include efficiency, cost, safety, and environmental impact.

Process Stability and Yield: A successful industrial process must be robust and reproducible on a large scale. The copper-catalyzed tandem cyclization has been demonstrated on a gram scale with a high yield (89%), indicating that the process is stable and well-optimized, making it a promising candidate for industrial application. rsc.org

Solvent and Reagent Choice: The choice of solvents and reagents is critical. A patented method for synthesizing benzothiadiazine-1,1-dioxide compounds operates without a solvent. google.com This "green chemistry" approach simplifies product separation and purification, shortens reaction times, improves yields, and minimizes resource waste and environmental pollution by eliminating toxic solvents and heavy metal contaminants. google.com

Atom Economy and Waste Reduction: Modern industrial synthesis prioritizes atom economy—maximizing the incorporation of atoms from the starting materials into the final product. Tandem or domino reactions, which combine multiple steps into a single operation without isolating intermediates, are highly desirable as they reduce waste, energy consumption, and production time. researchgate.netrsc.org

Purification: The final purity of the active pharmaceutical ingredient (API) is paramount. Industrial processes must incorporate efficient and scalable purification steps. A patented process for hydrochlorothiazide describes a purification method involving treatment with a liquid ammonia-water mixture, a base, and activated charcoal, followed by pH adjustment to isolate the pure product with at least 99.9% purity. google.com

Molecular Mechanisms and Biochemical Interactions of Hydrobentizide

Ligand-Receptor Binding Dynamics

The therapeutic efficacy of Hydrobentizide, a member of the thiazide diuretic class of compounds, is fundamentally linked to its specific interactions with ion transport proteins within the renal system. The dynamics of its binding to these receptors are crucial for its mechanism of action.

This compound's primary molecular target is the sodium-chloride cotransporter (NCC), also referred to as the thiazide-sensitive Na+-Cl- cotransporter (TSC). nih.gov While specific quantitative binding affinity values for this compound are not extensively documented, research on analogous thiazide diuretics offers valuable insights into its interaction with the NCC. The inhibitory potency of thiazides, often expressed as IC50 values, is notably influenced by the concentrations of extracellular sodium and chloride ions. nih.gov An increase in the concentration of these ions typically diminishes the inhibitory capacity of thiazides, which suggests a competitive or allosterically influenced binding mechanism at the receptor site. nih.gov

A defining characteristic of thiazide diuretics is their high selectivity for the NCC over other related ion transporters, such as the Na-K-Cl cotransporter (NKCC) and the K-Cl cotransporter (KCC). wikipedia.org This selectivity underpins their precise action within the distal convoluted tubule of the nephron. The molecular basis for this specificity is attributed to the distinct structural architecture of the thiazide-binding pocket within the NCC protein. nih.gov

Recent breakthroughs using cryo-electron microscopy (cryo-EM) have significantly advanced our understanding of the structural basis for how thiazide diuretics bind to the human NCC. nih.govebi.ac.uk These structural studies, primarily conducted with hydrochlorothiazide (B1673439), are highly pertinent to understanding this compound's binding due to their close structural relationship.

The research indicates that thiazide diuretics occupy an orthosteric binding site on the NCC protein. ebi.ac.ukmdpi.com This site is positioned approximately midway through the ion translocation channel, thereby physically obstructing the pathway for sodium and chloride ions. ebi.ac.ukmdpi.com The binding of the drug effectively locks the transporter in an outward-facing conformation. mdpi.com

The formation of the binding pocket involves several transmembrane helices of the NCC. frontiersin.orgnih.gov Studies utilizing chimeric proteins have suggested that the C-terminal region of the transmembrane domain (helices TM8-12) is pivotal for thiazide binding, while the N-terminal portion (helices TM1-7) plays a more dominant role in the transport of chloride ions. frontiersin.orgnih.gov The stability of the drug-receptor complex is maintained through a combination of hydrophobic interactions and hydrogen bonds. nih.gov The specific orientation and interactions of this compound within this pocket are determined by its unique chemical structure, although a definitive co-crystal structure has not yet been reported.

Enzymatic Modulation and Functional Effects

The interaction of this compound with its target receptor triggers a series of events that modulate the function of the ion transporter, leading to broader physiological effects.

This compound acts as a direct inhibitor of the NCC-mediated ion transport system. ebi.ac.uk The NCC functions as an electroneutral cotransporter, responsible for the reabsorption of sodium and chloride from the renal tubules back into the bloodstream. nih.gov By binding to and blocking the NCC, this compound curtails this reabsorption process. This inhibition leads to increased urinary excretion of sodium and chloride, which in turn promotes the excretion of water.

Models of NCC transport propose a random binding order for the ions, where the binding of one ion enhances the affinity for the other. nih.gov The inhibitory action of thiazides is modulated by the concentrations of both Na+ and Cl-, which implies that the drug's binding site may overlap with or be allosterically coupled to the ion-binding sites. nih.gov

The exclusive protein target for this compound is the sodium-chloride cotransporter (NCC). This essential protein is encoded by the SLC12A3 gene, which stands for solute carrier family 12 member 3. anncaserep.comrevistanefrologia.comacmcasereport.org The integral role of this gene and its protein product is highlighted by the genetic disorder known as Gitelman syndrome, which results from loss-of-function mutations in the SLC12A3 gene. nih.govanncaserep.comrevistanefrologia.comacmcasereport.orgnih.gov Individuals with Gitelman syndrome exhibit symptoms that mirror the effects of long-term thiazide diuretic use, such as salt wasting and lower blood pressure. nih.govanncaserep.com This provides compelling genetic validation for the specific interaction of thiazide diuretics like this compound with the NCC protein.

The functional activity of the sodium-chloride cotransporter is regulated by various post-translational modifications, with phosphorylation being a key mechanism. nih.gov A signaling pathway involving kinases such as with-no-lysine kinase (WNK) and STE20/SPS1-related proline/alanine-rich kinase (SPAK) results in the phosphorylation of the N-terminal domain of the NCC. ebi.ac.uk This phosphorylation event serves to activate the transporter. nih.gov

Cryo-EM structural data suggest that the phosphorylation of an intracellular N-terminal motif of NCC facilitates an interaction with the C-terminal domain, which subsequently engages with the transmembrane domain, creating an allosteric network that directly modulates ion translocation. ebi.ac.uk While this compound does not directly participate in these phosphorylation reactions, its pharmacological effects are intrinsically linked to this regulatory system, as the phosphorylation state of the NCC influences its activity. Currently, there is a lack of published research on the direct effects of this compound on other post-translational modifications like glycosylation or ubiquitination. It is established, however, that N-glycosylation of the NCC protein is a necessary step for its correct folding and subsequent transport to the cell's plasma membrane. wikipedia.org

Compound and Gene Information

| Name | PubChem CID/Gene ID |

| This compound | 71864 |

| Hydrochlorothiazide | 3639 |

| Chlorthalidone (B1668885) | 2732 |

| Indapamide | 3704 |

| Polythiazide | 4891 |

| Sodium | 5360545 |

| Chloride | 312 |

| Potassium | 5462222 |

| SLC12A3 | 6559 |

| WNK1 | 65125 |

| SPAK (STK39) | 27347 |

Mechanisms of Enzyme Catalysis Modulation

This compound is identified as a carbonic anhydrase inhibitor. audioenglish.org Enzymes are biological catalysts that accelerate chemical reactions by lowering the activation energy. studymind.co.ukjrc.ac.in The interaction of a molecule with an enzyme can modulate its catalytic activity, either by inhibiting or activating it. britannica.com

Inhibition can occur through various mechanisms. Competitive inhibition involves a molecule that resembles the substrate and binds to the active site, preventing the actual substrate from binding. britannica.com Noncompetitive inhibition occurs when an inhibitor binds to a site other than the active site, causing a conformational change in the enzyme that deforms the active site and reduces its efficacy. britannica.com

As a carbonic anhydrase inhibitor, this compound likely interacts with carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes. The sulfonamide moiety present in thiazide derivatives is known to be a key structural feature for the inhibition of carbonic anhydrase. audioenglish.org

Cellular and Subcellular Investigations

The following sections detail the presumed molecular pathways and cellular impact of this compound, based on the established actions of thiazide diuretics.

Molecular Pathways of Action within Biological Systems

The primary molecular target for thiazide diuretics is the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as SLC12A3, which is located in the distal convoluted tubule of the nephron. nih.govdrugbank.comnih.gov Thiazides inhibit this transporter, preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. nih.govdrugbank.comontosight.ai This inhibition is achieved by binding to the chloride-binding site of the NCC. nih.gov

Recent structural studies of the human NCC in complex with a thiazide diuretic have provided insights into the specific interactions that lead to the inhibition of the transporter's function. nih.govrcsb.org The binding of the thiazide molecule physically obstructs the ion translocation pathway. rcsb.org

Beyond its primary action on the NCC, research on related compounds like hydrochlorothiazide (HCTZ) suggests potential involvement in other molecular pathways, although these are less well-defined. For instance, some studies have explored the photosensitizing actions of HCTZ, which may lead to interactions with cellular pathways upon exposure to UVA radiation. researchgate.net However, it is important to note that these findings are specific to HCTZ and may not be directly applicable to this compound without further investigation.

Impact on Cellular Homeostasis (e.g., sodium and potassium balance)

The inhibition of the Na+/Cl- cotransporter by thiazide diuretics has a direct and significant impact on cellular and systemic electrolyte homeostasis, particularly the balance of sodium and potassium. scielo.br

Sodium Homeostasis: By blocking the reabsorption of sodium in the distal convoluted tubule, this compound is expected to increase the excretion of sodium in the urine (natriuresis). nih.govamboss.com This leads to a decrease in the total body sodium content. The concentration of sodium in the plasma is a key determinant of the body's water balance. amboss.com

Potassium Homeostasis: The increased delivery of sodium to the collecting duct, a more distal part of the nephron, enhances the activity of the epithelial sodium channel (ENaC). This leads to increased sodium reabsorption in this segment in exchange for potassium secretion into the tubular fluid, which is then excreted in the urine. escardio.org This process can lead to a decrease in the body's potassium levels (hypokalemia). The body's sodium-potassium balance is maintained by the Na,K-ATPase pump, which is crucial for cellular homeostasis. aopwiki.orgresearchgate.net

The following table summarizes the primary target and effects of thiazide diuretics on ion balance:

| Target | Effect on Ion Transport | Consequence for Cellular Homeostasis |

| Sodium-Chloride (Na+/Cl-) Cotransporter (NCC) | Inhibition of Na+ and Cl- reabsorption in the distal convoluted tubule. | Increased urinary excretion of sodium and chloride. |

| Downstream Effects | Increased Na+ delivery to the collecting duct stimulates K+ secretion. | Potential for decreased plasma potassium levels (hypokalemia). |

Computational and in Silico Approaches in Hydrobentizide Research

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the binding mechanism of Hydrobentizade with its target proteins. For instance, molecular docking studies can reveal the specific binding site of Hydrobentizade on a receptor, the key amino acid residues involved in the interaction, and the binding affinity of the compound. researchgate.netnih.gov This information is crucial for understanding the structure-activity relationship of Hydrobentizade and for designing more potent and selective analogs.

High-Throughput Virtual Screening Methodologies

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. justia.com This method utilizes computational algorithms to rapidly assess the binding potential of thousands to millions of compounds, significantly accelerating the drug discovery process. youtube.com In the context of Hydrobentizade research, HTVS can be employed to identify novel compounds with similar or improved activity profiles.

The process of HTVS typically involves several stages, starting with the preparation of a virtual library of compounds and the three-dimensional structure of the target protein. eurofins.com The compounds are then docked into the active site of the protein, and their binding affinities are calculated using a scoring function. The top-scoring compounds are then selected for further experimental validation. sigmaaldrich.com This approach has been successfully used to identify lead compounds for a wide range of therapeutic targets.

Structural Informatics and Predictive Modeling

Structural informatics and predictive modeling play a crucial role in modern drug discovery by leveraging computational methods to analyze and predict the properties of chemical compounds. mathworks.comsoftwaremind.com These approaches are essential for understanding the relationship between the chemical structure of a molecule and its biological activity, as well as for designing new molecules with desired therapeutic properties.

Protein Structure-Function Relationships

Understanding the relationship between a protein's structure and its function is fundamental to drug design. justia.com By analyzing the three-dimensional structure of a target protein, researchers can identify key functional sites, such as active sites and allosteric binding pockets. mdpi.com This information can then be used to design molecules that specifically interact with these sites to modulate the protein's activity.

Computational tools, such as homology modeling and protein structure prediction algorithms, are often used to generate structural models of proteins for which experimental structures are not available. mdpi.com These models can provide valuable insights into the protein's function and can be used to guide the design of new drugs.

Advanced Analytical Methodologies for Hydrobentizide Characterization

Mass Spectrometric Analyses

Other Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the elucidation of a compound's elemental composition and structure. For the characterization of Hydrobentizide, various mass spectrometry techniques beyond basic mass determination are employed, particularly tandem mass spectrometry (MS/MS).

In tandem MS, precursor ions corresponding to this compound are selected and subjected to fragmentation, creating a unique pattern of product ions. This fragmentation pattern serves as a structural fingerprint, enabling highly specific and sensitive quantification even in complex biological matrices. nih.gov While specific MS/MS studies on this compound are not widely documented, methods developed for the closely related compound hydrochlorothiazide (B1673439) (HCTZ) are illustrative. For HCTZ, electrospray ionization (ESI) is a common technique, and the molecule can be detected in either positive or negative ionization modes. nih.gov In negative ionization, the deprotonated [M-H]⁻ precursor ion is typically monitored. For instance, the mass transition for HCTZ is often from m/z 296.1 to a specific product ion like m/z 205.0. nih.govnih.gov

This approach, known as multiple reaction monitoring (MRM), provides excellent selectivity and is a cornerstone of quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different this compound adducts to aid in its identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 434.00643 | 187.4 |

| [M+Na]⁺ | 455.98837 | 197.7 |

| [M+NH₄]⁺ | 451.03297 | 194.3 |

| [M+K]⁺ | 471.96231 | 185.6 |

| [M-H]⁻ | 431.99187 | 188.3 |

Chromatographic Separations

Chromatography is essential for isolating this compound from complex mixtures, such as pharmaceutical formulations or biological samples, prior to its detection and quantification.

Gas chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. libretexts.org The technique relies on a carrier gas to move the compounds through a column containing a stationary phase. epa.gov GC is particularly suited for volatile and thermally stable compounds.

The direct analysis of thiazide diuretics like this compound by GC can be challenging due to their relatively high molecular weight and polarity, which limits their volatility. Therefore, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. While specific GC methods for this compound are not prominent in recent literature, the general approach would involve chemical modification to mask polar functional groups, followed by separation on a capillary column and detection using a detector like a flame ionization detector (FID) or a mass spectrometer (MS). epa.gov The coupling of GC with MS (GC-MS) provides high sensitivity and specificity, allowing for the identification of compounds based on both their retention time and mass spectrum. nih.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most common and effective technique for the analysis of this compound and related thiazide diuretics. researchgate.netrdd.edu.iq These methods are ideal for separating non-volatile or thermally unstable compounds.

The standard approach involves reversed-phase chromatography, where the stationary phase is nonpolar (e.g., ODS, C18) and the mobile phase is a more polar mixture, typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. rdd.edu.iqmedcraveonline.com Isocratic or gradient elution can be used to achieve optimal separation from other active ingredients or impurities. medcraveonline.com Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum for the compound, such as 270 nm for hydrochlorothiazide. rdd.edu.iq For greater sensitivity and selectivity, LC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govrsc.org The retention time for hydrochlorothiazide in published HPLC methods can vary, for example, a retention time of 4.13 minutes has been reported under specific conditions. researchgate.net

Table 2: Example of HPLC Conditions for Analysis of a Related Thiazide medcraveonline.com

| Parameter | Condition |

| Column | ODS C-18 (250mm × 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile : 0.05 M KH₂PO₄ pH 3.0 (55:45 % v/v) |

| Flow Rate | 1.5 ml/min |

| Detection | 230 nm |

| Column Temperature | 40°C |

Bioanalytical and Biophysical Assays

Beyond chromatographic and spectrometric identification, specialized assays are used to study the functional characteristics of this compound, such as its binding to biological targets.

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique for monitoring molecular interactions in real-time. nuvisan.comcriver.com It allows for the detailed characterization of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD). criver.com

In a typical SPR experiment to study this compound, a target protein would be immobilized on the surface of a sensor chip. nih.gov A solution containing this compound is then flowed over this surface. Any binding between this compound and the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and measured as a response signal. criver.comnih.gov By analyzing the response at various concentrations of this compound, one can determine the kinetic rate constants (kₐ and kₑ) and the binding affinity (K₋). mdpi.com This technique is highly sensitive and can be used to assess the specificity of interactions by testing the compound against various proteins. nih.gov SPR is invaluable for drug discovery, helping to validate biological targets and elucidate structure-activity relationships. nuvisan.com

Protein arrays and biochips are multiplexed platforms that allow for the simultaneous analysis of thousands of molecular interactions on a single chip. randoxtoxicology.combiodot.com These technologies are used for high-throughput screening in biomarker discovery, diagnostics, and drug development. biodot.comarrayjet.com

For this compound characterization, protein microarrays could be used to investigate its binding profile against a large library of human proteins. This can help identify its primary biological target(s) as well as any potential off-target interactions, which is crucial for understanding its broader pharmacological profile. arrayjet.com Alternatively, small molecule microarrays can be fabricated where compounds like this compound are immobilized, and the array is probed with proteins or cell lysates to identify binding partners. arrayjet.com

Biochip array technology, often based on competitive immunoassays, allows for the simultaneous testing of multiple analytes in a single sample. randoxtoxicology.com This could be applied in a research context to study how this compound affects the levels of various biomarkers, such as cytokines or other proteins, providing insights into its mechanism of action. biodot.com These high-throughput technologies offer a comprehensive view of a compound's biological interactions, moving beyond a single target to a systems-level perspective. mdpi.com

Environmental Impact and Ecotoxicological Research of Hydrobentizide

Environmental Occurrence and Distribution in Aquatic Systems

Environmental Fate and Persistence Studies

The environmental fate of a chemical encompasses its degradation, bioaccumulation, and mobility. taylorfrancis.comepa.gov These factors determine the compound's persistence and potential for long-term environmental impact.

Degradation Pathways and Half-Lives

Specific studies detailing the degradation pathways and environmental half-lives of Hydrobentizide could not be located. The degradation of a chemical in the environment can occur through various processes, including photodegradation, chemical degradation, and microbial degradation. wsu.edu The rate of these processes is influenced by the chemical's properties and environmental conditions. wsu.edu For some related compounds like hydrochlorothiazide (B1673439), studies have shown that degradation does occur in the environment through processes like hydrolysis and photolysis, with total system half-lives ranging from 35 to 37 days in water-sediment studies. janusinfo.seastrazeneca.comresearchgate.net However, no such specific values or pathways have been published for this compound.

Bioaccumulation Potential in Organisms

There is no specific data available on the bioaccumulation potential of this compound in aquatic organisms. Bioaccumulation refers to the process by which organisms can accumulate a substance in their tissues at a concentration higher than that in the surrounding environment. nih.govnih.gov This potential is often estimated using the octanol-water partition coefficient (Log Kow), but experimental data from studies on fish, mussels, or other aquatic life are necessary for a definitive assessment. janusinfo.senih.gov Without such studies for this compound, its potential to bioaccumulate remains uncharacterized.

Mobility and Partitioning in Environmental Compartments

Research on the mobility and partitioning of this compound in different environmental compartments (water, soil, sediment, air) is not available. The mobility of a compound influences its transport within the environment. nih.gov Factors such as a substance's soil sorption coefficient (Koc) and water solubility are key predictors of its movement through soil and its potential to reach groundwater or surface water. wsu.edu The lack of such data for this compound means its environmental mobility is currently unknown.

Ecotoxicological Risk Assessment Methodologies

Ecotoxicological risk assessment is a crucial process for evaluating the potential adverse effects of chemicals on ecosystems. gsconlinepress.comdiva-portal.orgnih.gov This typically involves comparing the predicted or measured environmental concentration of a substance with the concentration at which no adverse effects are expected. diva-portal.org

Predicted Environmental Concentration (PEC) Modeling

Specific Predicted Environmental Concentration (PEC) models for this compound were not found in the available literature. PEC modeling is a standard approach used in environmental risk assessment to estimate the concentration of a substance in various environmental compartments. erasm.orgeuropa.eueuropa.eu These models use data on the substance's properties, usage volume, and characteristics of the receiving environment to calculate an estimated concentration. erasm.orgsteen-hansen.comdeltares.nl For a comprehensive risk assessment, the PEC is compared to the Predicted No-Effect Concentration (PNEC), which is derived from ecotoxicity data. diva-portal.org In the absence of both environmental occurrence data and specific modeling studies for this compound, its PEC remains undetermined.

Predicted No Effect Concentration (PNEC) Determination

The Predicted No Effect Concentration (PNEC) is a critical threshold in environmental risk assessment, representing the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. mdpi.comnih.gov The derivation of a PNEC value is a data-intensive process, typically requiring extensive ecotoxicity testing on various aquatic and terrestrial organisms. canada.ca

A thorough review of scientific databases and environmental risk assessment literature reveals a significant lack of specific studies to determine the PNEC for this compound. Consequently, no established PNEC value for this compound is currently available.

For structurally similar compounds like Hydrochlorothiazide, PNEC values have been derived based on chronic toxicity data for species at different trophic levels, such as fish, daphnids, and algae. astrazeneca.com For instance, a PNEC for Hydrochlorothiazide has been calculated using the lowest No Observed Effect Concentration (NOEC) from a fish early life-stage toxicity study, with an assessment factor applied to account for uncertainties. astrazeneca.com However, without direct ecotoxicological data for this compound, the applicability of these values is speculative and would require further comparative studies to be scientifically validated.

Risk Quotients and Environmental Risk Assessment

An environmental risk assessment (ERA) for a pharmaceutical compound typically involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No Effect Concentration (PNEC) to calculate a Risk Quotient (RQ = PEC/PNEC). diva-portal.orgnih.govresearchgate.net An RQ value of less than 1 generally suggests that the substance is unlikely to pose a significant risk to the environment. diva-portal.org

Due to the absence of a defined PNEC for this compound, a formal environmental risk assessment culminating in a specific Risk Quotient cannot be performed. While methodologies for conducting ERAs for pharmaceuticals are well-established, their application is contingent on the availability of foundational ecotoxicity data. nih.gov

In the case of the related compound Hydrochlorothiazide, environmental risk assessments have been conducted. These assessments consider its usage data to estimate the PEC and compare it with its established PNEC. astrazeneca.com Such assessments for Hydrochlorothiazide have suggested a low environmental risk. astrazeneca.com However, it is crucial to underscore that these findings cannot be directly extrapolated to this compound without dedicated research into its specific environmental behavior and effects.

Advanced Remediation Technologies for Environmental Contamination

Physicochemical treatment processes are a cornerstone of advanced water and wastewater treatment for the removal of persistent organic pollutants, including pharmaceuticals.

Adsorption: Adsorption onto activated carbon is a widely used and effective method for removing a broad spectrum of organic compounds from water. mdpi.comresearchgate.netcsic.es The porous structure of activated carbon provides a large surface area for the adsorption of molecules like thiazide diuretics. mdpi.com The efficiency of adsorption can be influenced by the specific characteristics of the carbon material and the physicochemical properties of the compound . mdpi.com While specific isotherm studies for this compound are lacking, the general effectiveness of activated carbon for pharmaceutical removal suggests it would be a viable treatment option. mdpi.comresearchgate.net

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive radicals, such as hydroxyl radicals, to break down complex organic molecules into simpler, less harmful substances. mdpi.comgreenchaingroup.comsswm.info Techniques like ozonation, UV/H₂O₂, and Fenton processes fall under this category and have been shown to be effective in degrading various pharmaceuticals. greenchaingroup.comresearchgate.net These processes are particularly useful for compounds that are resistant to conventional biological treatments. sswm.info The application of AOPs could be a promising strategy for the degradation of this compound in contaminated water sources.

Conventional biological wastewater treatment processes have shown variable and often limited efficiency in removing many pharmaceutical compounds. Thiazide diuretics, including Hydrochlorothiazide, are generally considered to be poorly biodegradable. astrazeneca.com

Enhancements to biological treatment systems, such as membrane bioreactors (MBRs) and moving bed biofilm reactors (MBBRs), can improve the removal of some recalcitrant compounds. However, for substances that are inherently resistant to microbial degradation, biological treatment alone may not be sufficient. Therefore, a combination of biological and physicochemical processes is often considered the most effective approach for the comprehensive removal of pharmaceuticals from wastewater.

Comparative and Derivative Studies of Hydrobentizide

Structure-Activity Relationship Studies with Hydrobentizide Analogs

The diuretic activity of this compound and related compounds is deeply rooted in their molecular architecture, specifically the benzothiadiazine-1,1-dioxide nucleus. Structure-activity relationship (SAR) studies reveal several key principles that govern their function. nih.govpharmacy180.comslideshare.net

Core Structural Requirements: For a compound in the thiazide class to exhibit diuretic activity, certain features are essential. A critical component is an electron-withdrawing group, typically a chlorine (Cl) or trifluoromethyl (CF3) group, at position 6 of the benzothiadiazine ring. mdpi.com this compound contains a chloro group at this position. Furthermore, a sulfonamide group (-SO2NH2) at position 7 is indispensable for the diuretic effect. mdpi.comresearchgate.net Loss or substitution of this group can eliminate the primary diuretic action. mdpi.com

Influence of the C3-C4 Bond: The saturation of the double bond between positions 3 and 4 of the heterocyclic ring is a significant potentiating factor. This structural modification, which distinguishes the "hydro" thiazides like this compound and hydrochlorothiazide (B1673439) from their unsaturated counterparts like chlorothiazide (B1668834) and benzthiazide (B1666702), can increase diuretic potency by up to tenfold. mdpi.com

Role of the Substituent at Position 3: The nature of the substituent at position 3 is a primary determinant of a compound's potency and duration of action. researchgate.net In this compound, this position is occupied by a (benzylsulfanyl)methyl group [-CH2SC2H5C6H5]. Research on various 3-substituted dihydrobenzothiadiazine diuretics has shown that lipophilic (fat-soluble) groups at this position enhance activity. mdpi.com The size and character of this group directly correlate with the compound's lipid solubility, which in turn affects its pharmacokinetic profile and potency. mdpi.com Analogs with different alkyl or aryl groups at this position would be expected to exhibit varied diuretic efficacy and duration of action, forming a basis for comparative pharmacological studies. nih.govnih.gov

Comparative Analysis with Related Thiazide-Type Compounds

Comparing this compound with other thiazides reveals important distinctions at the molecular, biochemical, and mechanistic levels. These differences help to classify its specific pharmacological profile within the broader diuretic landscape.

This compound belongs to the thiazide-type diuretic class, which is defined by the presence of a benzothiadiazine-1,1-dioxide core structure. nih.gov This chemically distinguishes it from thiazide-like diuretics such as chlorthalidone (B1668885) and indapamide, which act on the same biological target but lack this specific heterocyclic ring system. wikipedia.orgdrugbank.com

The key molecular differentiators between this compound and its close relatives, benzthiazide and hydrochlorothiazide, are found at position 3 and the C3-C4 bond.

This compound vs. Benzthiazide: The primary structural difference is that this compound is a dihydro-derivative, meaning the double bond between positions 3 and 4 is saturated. drugbank.com Benzthiazide possesses this double bond. drugbank.com This saturation in this compound is a key factor for its potentially higher diuretic potency. mdpi.com

This compound vs. Hydrochlorothiazide: Both are dihydro-derivatives. The differentiation lies in the substituent at position 3. Hydrochlorothiazide is unsubstituted at this position (containing only a hydrogen atom), whereas this compound features a large, lipophilic (benzylsulfanyl)methyl group. nih.gov This substitution is expected to increase the lipophilicity of this compound compared to hydrochlorothiazide, which can influence its binding affinity to the target transporter and its pharmacokinetic properties like half-life.

Biochemically, while all thiazides primarily target the Na+/Cl- cotransporter, their secondary effects can differ. For instance, some thiazide-like diuretics are known to have a more significant inhibitory effect on certain isoforms of the carbonic anhydrase enzyme compared to classical thiazides. wikipedia.org The specific interactions of this compound with such secondary targets have not been extensively detailed in publicly available research.

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C15H16ClN3O4S3 | 433.96 | Saturated C3-C4 bond; (Benzylsulfanyl)methyl group at C3 |

| Benzthiazide | C15H14ClN3O4S3 | 431.94 | Unsaturated C3-C4 bond; (Benzylsulfanyl)methyl group at C3. drugbank.com |

| Hydrochlorothiazide | C7H8ClN3O4S2 | 297.74 | Saturated C3-C4 bond; Unsubstituted (H) at C3. nih.gov |

| Chlorothiazide | C7H6ClN3O4S2 | 295.72 | Unsaturated C3-C4 bond; Unsubstituted (H) at C3 |

The principal mechanism of action for all thiazide and thiazide-like diuretics is the inhibition of the sodium-chloride (Na+/Cl-) symporter (cotransporter) located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney. nih.govpatsnap.comdrugbank.com By blocking this transporter, these drugs prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of these ions and, consequently, water (diuresis). patsnap.comnih.gov

Despite this shared primary mechanism, subtle differences exist among the various compounds:

Binding and Potency: The structural variations, particularly at position 3, influence how strongly and for how long the drug binds to the Na+/Cl- cotransporter. A more lipophilic substituent, such as the one in this compound, can enhance binding affinity and prolong the duration of action compared to an unsubstituted compound like hydrochlorothiazide.

Vasodilatory Effects: Thiazide diuretics are also known to have a vasodilatory (blood vessel widening) effect, which contributes to their long-term antihypertensive action. patsnap.comimrpress.com This effect is not fully understood but is thought to be separate from the diuretic action. wikipedia.org Proposed mechanisms include the inhibition of carbonic anhydrases in vascular smooth muscle and the activation of large-conductance calcium-activated potassium channels (KCa channels), which leads to hyperpolarization and relaxation of the muscle cells. wikipedia.orgimrpress.com The specific chemical structure of each thiazide can modulate the extent of these secondary vascular effects.

Carbonic Anhydrase Inhibition: Some thiazide-like diuretics, such as chlorthalidone, exhibit a greater inhibitory effect on carbonic anhydrase than traditional thiazides. wikipedia.org This can lead to additional, albeit minor, effects on bicarbonate excretion and other renal processes. The degree to which this compound inhibits this enzyme is not well-documented in major literature.

Development and Evaluation of this compound-Containing Formulations for Controlled Release Research

The development of controlled-release (CR) or sustained-release (SR) oral dosage forms is a key area of pharmaceutical research, aiming to improve therapeutic outcomes by maintaining stable plasma drug concentrations over an extended period. nih.govrjptonline.org While specific studies on controlled-release formulations of this compound are not widely reported, the principles and technologies are well-established and applicable. Research in this area would focus on overcoming the limitations of conventional immediate-release tablets. scielo.br

The primary goal for developing a CR formulation of a diuretic like this compound would be to provide a prolonged and more consistent diuretic and antihypertensive effect, which could improve patient compliance by reducing dosing frequency. nih.gov

Common Strategies for Controlled-Release Formulation:

Matrix Systems: This is a common approach where the drug is dispersed within a polymer matrix that controls its release. polimerbio.com

Hydrophilic Matrices: Polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) are often used. nih.gov When the tablet comes into contact with gastrointestinal fluids, the polymer swells to form a gel layer that the drug must diffuse through, thus slowing its release. nih.gov

Hydrophobic Matrices: Insoluble polymers or waxes (e.g., ethyl cellulose, carnauba wax) can be used to create a non-eroding matrix. nih.gov The drug is released as fluid penetrates the pores of the matrix. This system is particularly suitable for highly water-soluble drugs. polimerbio.com

Reservoir Systems: In this design, a drug core is surrounded by a water-insoluble polymer membrane. The rate of drug release is controlled by the diffusion of the drug across this membrane. nih.gov

Osmotic Pump Systems: These formulations use osmotic pressure as the driving force for drug release. Water enters the tablet through a semi-permeable membrane, dissolving the drug, which is then pushed out at a constant rate through a laser-drilled orifice.

Nanotechnology-Based Systems: Advanced research focuses on nano-formulations like self-nanoemulsifying drug delivery systems (SNEDDS). Such systems have been developed for hydrochlorothiazide to improve its dissolution and bioavailability. A similar approach could be investigated for this compound to enhance its pharmaceutical properties.

Evaluation of any potential this compound CR formulation would involve in vitro dissolution studies under various pH conditions to simulate the gastrointestinal tract and predict the in vivo release profile. polimerbio.com Subsequent in vivo studies in animal models would be necessary to evaluate the pharmacokinetic profile and confirm the sustained therapeutic effect.

Emerging Research Frontiers and Non Medical Applications of Hydrobentizide

Hydrobentizide in Material Science and Surface Chemistry

The unique chemical structure of this compound has prompted investigations into its utility in material science, particularly in controlling surface interactions and its integration into advanced polymer systems. google.com The field of surface chemistry focuses on the physical and chemical phenomena that occur at the interface of two phases, and compounds like this compound can be used to modify these interactions. us-csic.esschrodinger.comrsc.org

Bioadhesion Control Applications

Bioadhesion, the process by which biological materials adhere to surfaces, is a critical issue in various settings, from marine environments to medical devices. google.comekb.eg The accumulation of organisms such as bacteria, algae, or barnacles, known as biofouling, can impair the function of ship hulls, water pipes, and biomedical implants. google.com Research into non-toxic methods for controlling this bioadhesion has identified surface topography as a key factor. google.com

A patented technology for non-toxic bioadhesion control lists this compound as one of many potential chemical components for creating surfaces that resist biological settlement. google.com The approach involves engineering surfaces with specific microscale topographies that deter organisms from attaching. google.com These surfaces can be applied as a coating or be monolithically integrated with the base material. google.com The inclusion of compounds like this compound within these surface materials could potentially enhance their anti-fouling properties. google.com Applications for such technologies are extensive, including marine equipment, building materials, and medical devices like catheters and implants where preventing biofilm formation is crucial. google.comnih.gov Bioadhesive nanoparticles are also being developed for topical drug delivery, highlighting the importance of understanding and controlling adhesion at the material-biology interface. nih.gov

Polymer Integration in Material Design

The rational design of biomaterials often involves integrating specific molecules into polymer matrices to achieve desired functionalities. core.ac.uk Polymers offer a versatile platform for creating materials with tailored properties, from degradable hydrogels for drug delivery to advanced composites. core.ac.ukmdpi.com

In the context of bioadhesion control, surfaces are often composed of polymers such as polyurethanes, elastomers, or polysulfones. google.com The integration of this compound into these polymer systems is a potential avenue for creating functional materials. google.compubnub.com The process could involve blending the compound into a polymer melt or incorporating it into a coating that is subsequently applied to a surface. google.comsiemens.com Mussel-inspired chemistry, for example, uses the self-polymerization of dopamine (B1211576) to create an adherent film on a vast array of materials, including polymers, which can then be secondarily modified, demonstrating a versatile strategy for surface functionalization that could be adapted for integrating specific molecules. researchgate.net The goal of such polymer integration would be to leverage the chemical properties of this compound to influence the surface chemistry, potentially affecting wettability, protein adsorption, and ultimately, cellular or microbial adhesion. core.ac.ukresearchgate.net

Role of this compound in Drug Repurposing Research

Drug repurposing, or repositioning, is a research strategy that involves identifying new therapeutic uses for existing, approved drugs. hmri.org.auresearchgate.net This approach can significantly reduce the time and cost of drug development because the safety profile of the repurposed drug is already well-established. hmri.org.aunih.gov The process often employs computational methods, such as molecular docking and virtual screening, to predict interactions between existing drugs and new biological targets. nih.gov

This compound has been identified as a compound of interest in drug repurposing research. semanticscholar.org In a computational study aimed at identifying potential inhibitors for an essential enzyme of the SARS-CoV-2 virus, this compound was screened against the viral 2'-O-ribose methyltransferase (nsp16). semanticscholar.org This enzyme is critical for viral replication and the evasion of the host's immune response. semanticscholar.org The study used virtual screening to predict the binding affinities of over a thousand approved drugs to the nsp16 target. semanticscholar.org this compound was among the compounds evaluated, and its binding scores were calculated using multiple computational tools. semanticscholar.org

Table 1: Computational Screening Scores for this compound against SARS-CoV-2 nsp16

| Compound | ZINC ID | AutoDock Score | Rosetta Score | Average Score |

|---|---|---|---|---|

| This compound | ZINC000001842993 | -8.3 | -8.4 | -8.33 |

Data sourced from a virtual screening study for SARS-CoV-2 inhibitors. semanticscholar.org

This research highlights how this compound can be evaluated for new therapeutic indications far removed from its original purpose, forming a basis for further experimental and clinical investigation. semanticscholar.orgscienceopen.com Such studies are foundational to modern drug discovery, providing a rapid and efficient method to identify promising candidates for treating new and emerging diseases. repo4.eu

This compound as a Research Tool in Biochemical and Cellular Assays

Biochemical and cellular assays are fundamental tools in life sciences and drug discovery. irbm.comtiarisbiosciences.com They are used to measure a wide range of biological activities, from the kinetics of a specific enzyme to complex cellular processes like proliferation, apoptosis, or signaling. abcam.comnews-medical.net In this context, well-characterized chemical compounds often serve as valuable research tools to validate assay performance or to probe biological pathways. news-medical.net

While direct studies detailing this compound's use as an assay tool are not prominent, its defined chemical structure and biological activity make it a potential candidate for such applications. uni.lu Compounds with known effects are often used as positive or negative controls in high-throughput screening (HTS) campaigns to ensure the assay is working correctly. news-medical.net For example, a related thiazide diuretic, hydrochlorothiazide (B1673439), has been used in cell culture experiments to investigate photosensitization mechanisms. researchgate.net

Given that this compound belongs to the benzothiadiazine class, it could be employed as a research probe in assays designed to:

Investigate Ion Transport: Study the function of specific ion channels or transporters that may be modulated by benzothiadiazine derivatives.

Validate New Assays: Serve as a reference compound in the development of new assays targeting related molecular pathways. irbm.com

Probe Drug-Target Interactions: Be used in competitive binding assays to help identify or characterize other novel molecules that bind to the same target. abcam.com

The use of such molecular tools is crucial for understanding disease mechanisms and for the initial stages of drug discovery. news-medical.net

Potential as Chemical Intermediates for Industrial Applications

In industrial chemistry, a chemical intermediate is a compound that is a stepping-stone in the synthesis of a final product. core.ac.uk Complex molecules are often valuable intermediates because their existing scaffold can be chemically modified to produce a variety of other substances, such as pharmaceuticals, agrochemicals, or specialty polymers. core.ac.uk

This compound (C₁₅H₁₆ClN₃O₄S₃) possesses a complex and functionalized molecular structure, featuring a 2H-1,2,4-benzothiadiazine 1,1-dioxide core, a sulfonamide group, and a benzylsulfanilmethyl side chain. uni.lunih.gov This intricate architecture presents multiple reactive sites that could be exploited by synthetic chemists. core.ac.ukvulcanchem.com

Potential synthetic modifications could include:

Side-Chain Variation: Altering the benzylsulfanilmethyl group to introduce different functionalities, potentially leading to derivatives with new properties.

Core Modification: Chemically modifying the benzothiadiazine ring system to create novel heterocyclic compounds.

Sulfonamide Derivatization: Reacting the sulfonamide group to link the molecule to other chemical entities or polymer backbones.

The benzothiadiazine scaffold itself is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. flybase.orgvulcanchem.com Therefore, this compound could serve as a valuable starting material or intermediate for the synthesis of new, high-value chemical entities for various industrial applications. core.ac.uk

Future Directions and Interdisciplinary Research Opportunities

Integration of Omics Technologies in Hydrobentizide Research

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the multifaceted interactions of this compound at a systemic level. These approaches can move research beyond a single target focus to a holistic view of its biological impact, paving the way for personalized medicine and the discovery of new therapeutic roles.

Pharmacogenomics: The response to thiazide diuretics can vary significantly among individuals due to genetic differences. nih.gov Pharmacogenomic studies, particularly genome-wide association studies (GWAS), have begun to identify specific genetic markers that influence efficacy. For instance, research on the related compound hydrochlorothiazide (B1673439) has highlighted genetic variations in genes like YEATS4 and NEDD4L that are associated with blood pressure response. nih.govmdpi.com Future research on this compound should involve large-scale GWAS to identify single nucleotide polymorphisms (SNPs) that predict patient response, allowing for more precise, genotype-guided therapeutic strategies. nih.govmdpi.com

Metabolomics and Lipidomics: Metabolomics, the study of small molecules and metabolites, can reveal the biochemical pathways affected by this compound. Studies on thiazides have successfully used metabolomics to identify novel pathways, such as sphingolipid metabolism, that are involved in their long-term mechanism of action. nih.govnih.gov By analyzing the metabolome of individuals before and after administration of this compound, researchers can identify biomarkers predictive of response and gain deeper insights into its physiological effects. ahajournals.orgresearchgate.net For example, specific sphingomyelins have been correlated with the blood pressure response to hydrochlorothiazide. nih.gov

Proteomics: Proteomics enables the large-scale study of proteins, including their expression levels, modifications, and interactions. Future proteomic studies could identify the full spectrum of proteins that directly bind to this compound or whose expression is altered by it. This could uncover previously unknown mechanisms of action and off-target effects. Techniques such as mass spectrometry-based proteomics can be employed to map these protein-drug interactions and cellular signaling cascades comprehensively.

| Omics Technology | Research Goal | Potential Findings & Impact | Key Methodologies |

|---|---|---|---|

| Pharmacogenomics | Identify genetic variants influencing individual response to this compound. | Development of genetic tests to predict efficacy; personalized dosing strategies. | Genome-Wide Association Studies (GWAS), SNP Analysis |

| Metabolomics | Discover metabolic biomarkers and pathways affected by this compound. | Identification of novel mechanisms of action; biomarkers for predicting therapeutic outcome. nih.govresearchgate.net | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Proteomics | Characterize protein-level changes and interactions following this compound exposure. | Elucidation of off-target effects and downstream signaling pathways; discovery of new protein targets. | Mass Spectrometry, Protein Arrays, Yeast Two-Hybrid Screens |

| Lipidomics | Investigate the impact of this compound on lipid pathways. | Understanding effects on lipid metabolism, particularly sphingolipid pathways, and their role in the drug's mechanism. nih.govnih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS) |

Advanced In Silico Modeling for Mechanistic Elucidation

Computational methods, or in silico modeling, provide a powerful and cost-effective means to investigate the molecular interactions of this compound. These techniques can predict binding affinities, elucidate mechanisms of action, and guide the design of new derivatives with enhanced properties.

Molecular Docking: This technique simulates the binding of a small molecule (ligand) like this compound to the three-dimensional structure of a target protein. mdpi.com While the primary target of thiazides is the sodium-chloride symporter (NCC), molecular docking can be used to explore interactions with other potential targets identified through proteomic studies. nih.govresearchgate.net Docking studies can elucidate the specific binding site and key interactions (e.g., hydrogen bonds, van der Waals forces) that govern its activity, providing a basis for rational drug design. researchgate.netnih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-protein complex over time, offering insights that static docking models cannot. These simulations can reveal how the binding of this compound affects the protein's conformational flexibility and function, providing a more detailed picture of its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing QSAR models for this compound and its analogues, researchers can predict the activity of novel, unsynthesized derivatives, thereby accelerating the discovery of more potent or selective compounds.

| Modeling Technique | Primary Application | Expected Insights |

|---|---|---|

| Molecular Docking | Predicting the binding orientation and affinity of this compound to its protein targets. nih.gov | Identification of key amino acid residues involved in binding; basis for structure-based drug design. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the drug-target complex over time. | Understanding conformational changes in the target protein upon binding; assessing the stability of the drug-protein interaction. |

| QSAR Modeling | Correlating the chemical structure of this compound derivatives with their biological activity. | Predicting the activity of new derivatives; identifying key structural features for desired activity. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. mdpi.com | Early-stage assessment of drug-like properties to guide the selection of promising derivatives for synthesis. |

Sustainable Synthesis and Green Chemistry for this compound Production

Traditional synthesis routes for related thiazide compounds often involve multiple steps and the use of harsh reagents and organic solvents. google.comgoogleapis.com Future research should focus on developing novel, sustainable synthetic pathways guided by the 12 Principles of Green Chemistry.

Key Green Chemistry Strategies:

Use of Greener Solvents: Replacing conventional organic solvents with more benign alternatives like water, supercritical fluids, or ionic liquids. mdpi.commdpi.com

Catalysis: Employing highly selective and efficient catalysts, such as biocatalysts (enzymes) or heterogeneous catalysts, to reduce energy consumption and waste. mdpi.comnih.gov Biocatalysis, in particular, offers the advantage of operating under mild conditions with high stereo- and regioselectivity. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing, which can significantly reduce reaction times and energy consumption compared to conventional batch heating. jddhs.comresearchgate.net

Developing an eco-friendly process for preparing this compound is not only an environmental imperative but also a strategy for creating a more cost-effective and industrially feasible production method. google.com

Expanding Non-Medical Applications through Novel Derivatizations

While this compound is known for its medical applications, its core chemical structure presents opportunities for development in non-medical fields through novel derivatizations. By chemically modifying the this compound scaffold, its properties can be tailored for new and innovative uses.

Anti-Amyloid Aggregation Agents: Research has indicated that certain thiazide diuretics, including hydrochlorothiazide, can inhibit the formation of amyloid fibrils. fapnewstoday.com These protein aggregates are hallmarks of various debilitating diseases. fapnewstoday.comnih.gov By synthesizing and screening a library of this compound derivatives, it may be possible to develop potent agents that prevent or disrupt protein misfolding and aggregation, with potential applications in biotechnology and as research tools for studying amyloid-related pathologies.

Antimicrobial Agents: The development of new antimicrobial agents is a global health priority. Preliminary studies on derivatives of hydrochlorothiazide have shown that modifications to the thiazide structure can impart antimicrobial activity. researchgate.netrjptonline.org Future work could focus on creating this compound derivatives that target specific bacterial or fungal pathogens, potentially leading to new classes of antimicrobials for use in materials science (e.g., antimicrobial coatings) or agricultural applications.

Ion-Selective Sensors: The fundamental mechanism of thiazide diuretics involves interaction with ion transport systems. wikipedia.org This property could be harnessed to develop this compound derivatives that act as selective chelators or sensors for specific ions. Such molecules could be incorporated into novel sensing platforms for environmental monitoring, industrial process control, or as diagnostic tools in biomedical research.

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound’s chemical synthesis?

- Methodological Answer : Implement quality control measures such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for purity verification. Use accelerated stability studies to assess degradation under varying conditions (temperature, humidity). Document synthesis parameters (e.g., reaction time, solvent ratios) in metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.